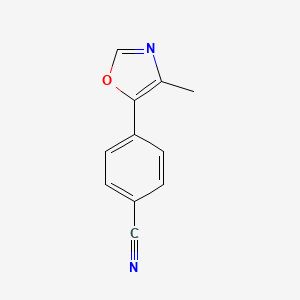

5-(4-Cyanophenyl)-4-methyloxazole

Descripción

5-(4-Cyanophenyl)-4-methyloxazole is a heterocyclic compound featuring an oxazole core substituted with a methyl group at the 4-position and a 4-cyanophenyl moiety at the 5-position. The oxazole ring, a five-membered aromatic system with one oxygen and one nitrogen atom, confers rigidity and polarity, while the 4-cyanophenyl group enhances electronic properties through its electron-withdrawing cyano substituent. This structural combination is pivotal in medicinal chemistry and materials science, particularly in targeting enzyme inhibition and optimizing pharmacokinetic profiles .

Propiedades

Fórmula molecular |

C11H8N2O |

|---|---|

Peso molecular |

184.19 g/mol |

Nombre IUPAC |

4-(4-methyl-1,3-oxazol-5-yl)benzonitrile |

InChI |

InChI=1S/C11H8N2O/c1-8-11(14-7-13-8)10-4-2-9(6-12)3-5-10/h2-5,7H,1H3 |

Clave InChI |

NPCSFIMKWQLBRX-UHFFFAOYSA-N |

SMILES canónico |

CC1=C(OC=N1)C2=CC=C(C=C2)C#N |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Substituent Position Effects: Para vs. Meta Cyanophenyl Analogs

- Activity in Dual HIV-1 RNase H/IN Inhibition: In a 2021 study, 4-cyanophenyl-substituted compounds (e.g., compound 83) exhibited balanced dual inhibition of HIV-1 RNase H and integrase (IN), with IC₅₀ values of 1.77 µM and 1.18 µM, respectively. In contrast, meta-substituted analogs (e.g., compound 80 with 3-cyanophenyl) showed reduced dual inhibition but higher selectivity for RNase H. Compounds 81 (5-pyrimidyl) and 82 (3-cyanophenyl) outperformed the 4-cyanophenyl analog in RNase H inhibition, highlighting the critical role of substituent positioning in activity modulation .

Methyloxazole Derivatives in Antimycobacterial Activity

- 4-Methyloxazole vs. Thiazolyl-Oxazole Hybrids :

A 2022 study reported that 5-(2-(4-fluorobenzyl)thiazol-4-yl)-2-(4-fluorophenyl)-4-methyloxazole demonstrated potent antimycobacterial activity. While the 4-methyloxazole moiety contributes to metabolic stability, the addition of a thiazole ring and fluorinated benzyl groups enhances target binding, suggesting that hybrid structures may outperform simpler methyloxazole derivatives in specific therapeutic contexts .

Metabolic Stability and Fluorination Strategies

- Oxazole Methyl Substitution :

A 4-methyloxazole analog in mGlu1 positive allosteric modulator (PAM) studies retained activity comparable to other five-membered rings but underwent oxidation at the methyl group and xanthene positions, reducing metabolic stability. Fluorination of the xanthene scaffold improved stability but reduced efficacy, indicating a trade-off between pharmacokinetic optimization and target engagement .

Oxazole vs. Oxadiazole Core Structures

- Hydrogen Bonding and Crystallinity: 5-(4-Methylphenyl)-1,3,4-oxadiazol-2-amine, an oxadiazole derivative, forms a three-dimensional network via N–H⋯N hydrogen bonds, enhancing crystallinity and solubility. In contrast, oxazole derivatives like 5-(4-cyanophenyl)-4-methyloxazole rely on π-π stacking and dipole interactions, which may influence their solubility and bioavailability in drug formulations .

Data Table: Key Structural and Functional Comparisons

Research Findings and Implications

- Substituent Positioning: Para-substituted cyanophenyl groups optimize dual enzyme inhibition, whereas meta-substitution enhances selectivity but reduces potency .

- Hybrid Scaffolds : Thiazole-oxazole hybrids improve antimycobacterial efficacy, suggesting synergistic effects from heterocyclic fusion .

- Metabolic Challenges : Methyl groups on oxazole improve activity but require structural modifications (e.g., fluorination) to mitigate oxidative metabolism .

- Structural Alternatives: Oxadiazoles offer superior crystallinity via hydrogen bonding, a property less pronounced in oxazoles, which may guide formulation strategies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.